molecular formula C14H14F3N5 B6437664 N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 2549011-53-0

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B6437664
CAS RN: 2549011-53-0
M. Wt: 309.29 g/mol
InChI Key: MOKLNVLWIAQFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine (NMN-TFMP) is a novel pyridine-based small molecule that has been recently developed as a potential therapeutic agent. NMN-TFMP has been synthesized using a simple and efficient one-step procedure and has been shown to possess a wide range of biological activities. This compound has been studied for its potential application in medicinal chemistry, biochemistry and physiology, and has been found to be a promising candidate for further research.

Scientific Research Applications

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine has been studied for its potential application in the fields of medicinal chemistry, biochemistry and physiology. In medicinal chemistry, the compound has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In biochemistry, N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine has been studied for its potential role as a modulator of signal transduction pathways and as a regulator of gene expression. In physiology, the compound has been studied for its potential role in the regulation of metabolic processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of various enzymes involved in signal transduction pathways and gene expression. The compound is also believed to regulate the activity of various metabolic enzymes, such as those involved in the synthesis of fatty acids and cholesterol.
Biochemical and Physiological Effects
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that the compound is able to inhibit the activity of various enzymes involved in signal transduction pathways and gene expression. In addition, N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine has been shown to possess anti-inflammatory, anti-cancer and anti-oxidant properties. In vivo studies have demonstrated that the compound is able to modulate metabolic processes and can also act as a regulator of gene expression and cell differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine in laboratory experiments is its simple and efficient one-step synthesis procedure. This makes it easy to produce the compound in a short amount of time. In addition, the compound is relatively stable and has a wide range of biological activities. However, there are some limitations to using N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine in laboratory experiments. The compound is relatively expensive and the reaction time is relatively long. In addition, the compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine are still being explored. Some of the potential future directions for research include the development of new therapeutic agents based on the compound, the investigation of its potential role in the regulation of metabolic processes, and the exploration of its potential use as an anti-inflammatory and anti-cancer agent. In addition, further research is needed to understand the mechanism of action of the compound and to identify potential new targets for its use. Finally, further research is needed to explore the potential use of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine in drug delivery systems and as a tool for drug delivery.

Synthesis Methods

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine has been synthesized through a one-step procedure using the reaction of N-methyl-N-pyridin-2-ylazetidin-3-yl-trifluoromethylpyrimidin-2-amine with a base in an aqueous medium. The reaction is performed in the presence of a Lewis acid, such as aluminum chloride, and a catalyst, such as a palladium-based catalyst. The reaction is conducted at room temperature and the reaction time is typically between 30 minutes and 2 hours. The product is then purified by column chromatography and the final product is obtained in a yield of up to 95%.

properties

IUPAC Name

N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5/c1-21(13-19-7-5-11(20-13)14(15,16)17)10-8-22(9-10)12-4-2-3-6-18-12/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKLNVLWIAQFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine

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